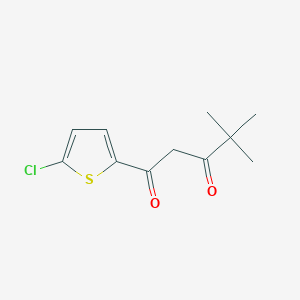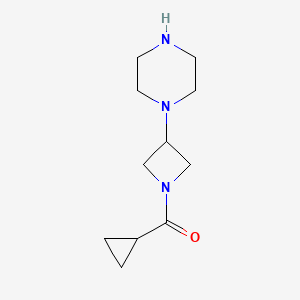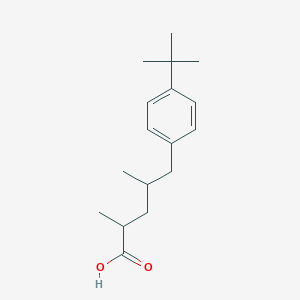
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylpentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzene, which is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl group.
Alkylation: The alkylation reaction involves the use of an alkyl halide, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Chain Extension: The resulting 4-tert-butylbenzene is then subjected to a series of reactions to introduce the dimethylpentanoic acid chain. This can be achieved through a combination of Grignard reactions and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Ensuring a consistent supply of high-purity starting materials.
Catalyst Optimization: Using optimized catalysts to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.
科学的研究の応用
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the tert-butyl group and the dimethylpentanoic acid chain can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
- 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid
Uniqueness
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the tert-butyl group and the dimethylpentanoic acid chain provides a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.
特性
分子式 |
C17H26O2 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
5-(4-tert-butylphenyl)-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C17H26O2/c1-12(10-13(2)16(18)19)11-14-6-8-15(9-7-14)17(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,18,19) |
InChIキー |
YYJGOORVDJWDRJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


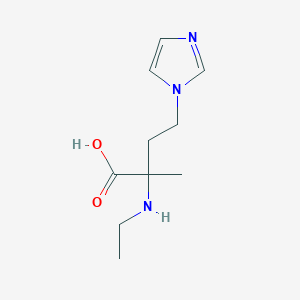
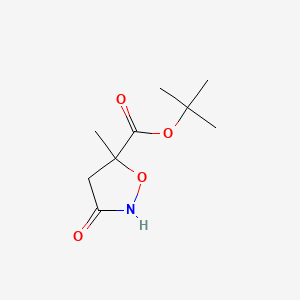
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
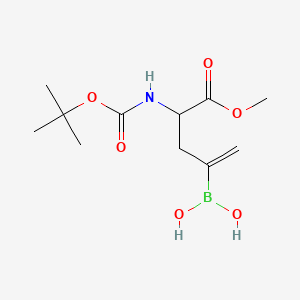
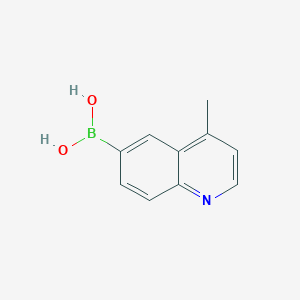
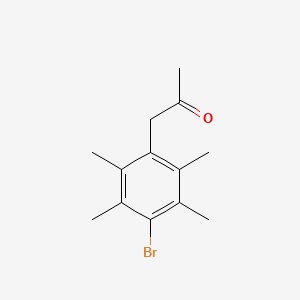
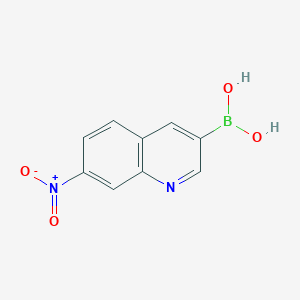
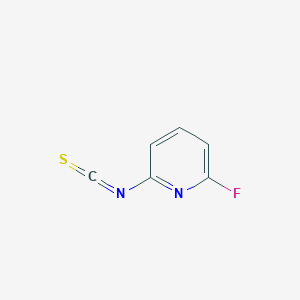
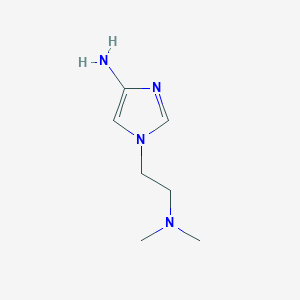
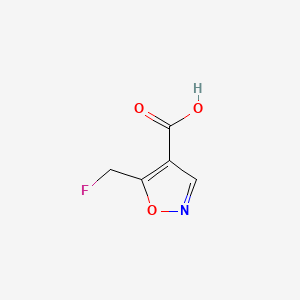
![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)
